molecular formula C11H9N3O2 B6258717 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid CAS No. 730972-88-0

2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid

Cat. No. B6258717
CAS RN: 730972-88-0
M. Wt: 215.2
InChI Key:
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Description

2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid, also known as 5-cyano-2-hydroxy-3-methyl-1H-pyrrole-1-propionic acid (5-CHMPPA), is an organic compound that is used in many scientific and medical applications. 5-CHMPPA is a unique molecule due to its ability to interact with a wide range of biological systems, making it a valuable tool for researchers in the fields of biochemistry and physiology.

Scientific Research Applications

5-CHMPPA has a wide range of scientific research applications. It has been used to study the effects of nitric oxide on the cardiovascular system, as well as to investigate the role of nitric oxide in the regulation of blood pressure. Additionally, 5-CHMPPA has been used to study the effects of nitric oxide on the nervous system, as well as to investigate the role of nitric oxide in the regulation of neurotransmission. Furthermore, 5-CHMPPA has been used to investigate the role of nitric oxide in the regulation of inflammation, as well as to study the effects of nitric oxide on the immune system.

Mechanism of Action

5-CHMPPA acts as an inhibitor of nitric oxide synthase (NOS), which is an enzyme responsible for the production of nitric oxide in the body. By inhibiting NOS, 5-CHMPPA reduces the production of nitric oxide, which in turn can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The inhibition of NOS by 5-CHMPPA can lead to a variety of biochemical and physiological effects. The most notable of these effects is the reduction in nitric oxide production, which can lead to a decrease in blood pressure and a decrease in inflammation. Additionally, 5-CHMPPA has been shown to reduce oxidative stress and to have anti-apoptotic effects, which can have beneficial effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

5-CHMPPA has several advantages for laboratory experiments. First, it is a stable compound and is easy to synthesize in large quantities. Additionally, 5-CHMPPA is non-toxic, making it safe to use in laboratory experiments. Finally, 5-CHMPPA is relatively inexpensive, making it a cost-effective tool for researchers.
However, there are also some limitations to the use of 5-CHMPPA in laboratory experiments. First, 5-CHMPPA is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, 5-CHMPPA has a short half-life, which can make it difficult to use in experiments that require long-term exposure. Finally, 5-CHMPPA is not very stable at high temperatures, making it difficult to use in experiments that require high temperatures.

Future Directions

The future of 5-CHMPPA research is very promising. One potential future direction is to further explore the effects of 5-CHMPPA on the cardiovascular system. Additionally, researchers are looking into the potential of 5-CHMPPA as an anti-inflammatory agent. Furthermore, researchers are exploring the potential of 5-CHMPPA as a therapeutic agent for a variety of neurological disorders. Finally, researchers are also exploring the potential of 5-CHMPPA as an antioxidant, which could have beneficial effects on the immune system.

Synthesis Methods

5-CHMPPA is synthesized through a multi-step process. The first step involves the condensation of 2-cyano-3-methyl-1H-pyrrole-1-propionic acid and 5-cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, which is then followed by a series of deprotecting and hydrolyzing steps to yield the desired 5-CHMPPA product. The synthesis of 5-CHMPPA is a complex process and requires a high degree of skill and accuracy.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid involves the reaction of 5-cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid with acrylonitrile in the presence of a catalyst to form the desired product.", "Starting Materials": [ "5-cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid", "Acrylonitrile", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 5-cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid in a suitable solvent.", "Step 2: Add acrylonitrile to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and isolate the product by filtration or extraction.", "Step 6: Purify the product by recrystallization or chromatography." ] }

CAS RN

730972-88-0

Product Name

2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid

Molecular Formula

C11H9N3O2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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